molecular formula C6H8N4O3 B8559862 2-(5-Nitro-pyrazin-2-ylamino)-ethanol

2-(5-Nitro-pyrazin-2-ylamino)-ethanol

Cat. No.: B8559862
M. Wt: 184.15 g/mol
InChI Key: SRZPMKKVUTYUIQ-UHFFFAOYSA-N
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Description

2-(5-Nitro-pyrazin-2-ylamino)-ethanol is a pyrazine derivative characterized by a nitro (-NO₂) substituent at the 5-position of the pyrazine ring and an ethanolamine (-NH-CH₂CH₂OH) group at the 2-position. Pyrazine derivatives are widely studied for their electronic and biological properties, with nitro groups often enhancing reactivity or bioactivity.

Properties

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

2-[(5-nitropyrazin-2-yl)amino]ethanol

InChI

InChI=1S/C6H8N4O3/c11-2-1-7-5-3-9-6(4-8-5)10(12)13/h3-4,11H,1-2H2,(H,7,8)

InChI Key

SRZPMKKVUTYUIQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)[N+](=O)[O-])NCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrofuran Derivatives (e.g., N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide)

Structural Differences :

  • Core Heterocycle : The target compound features a pyrazine ring, whereas nitrofurans like N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide () contain a nitro-substituted furan fused to a thiazole.
  • Substituents: The ethanolamine group in the target compound contrasts with the thiazolyl and formamide groups in nitrofurans.
Pyrazolo-Pyrimidine Derivatives (e.g., 2-(1-(2-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-2-yl)ethanol)

Structural Differences :

  • Ring System: The target compound has a monocyclic pyrazine, while describes a fused pyrazolo-pyrimidine system.
  • Substituents: Both share ethanolamine groups, but the pyrazolo-pyrimidine derivative includes a chlorophenyl and piperidine moiety.

Physicochemical Properties :

  • Solubility : The pyrazolo-pyrimidine compound () has a higher molecular weight (370.88 g/mol) and likely lower aqueous solubility than the target compound due to its bulky substituents.
  • Bioavailability: Ethanolamine groups in both compounds may enhance membrane permeability, but the pyrazine core in the target compound could improve metabolic stability compared to fused-ring systems .
Nitro-Substituted Thiazolyl Hydrazines (e.g., 2-Hydrazino-4-(5-nitro-2-furyl)thiazole)

Functional Similarities :

  • Both compounds feature nitro groups on heterocyclic rings (pyrazine vs. furan-thiazole).
  • The nitro group in thiazolyl hydrazines contributes to carcinogenic activity, as seen in mammary gland carcinomas ().

Key Differences :

  • Reactivity: Pyrazines are π-deficient aromatic systems, making them less prone to electrophilic substitution than furans. This could reduce the formation of DNA-adducts, a common mechanism in nitro-furan carcinogens .
  • Applications: Thiazolyl hydrazines are primarily studied for carcinogenicity, while pyrazine derivatives are explored in drug design (e.g., antitubercular agents), suggesting divergent applications .

Research Implications and Gaps

  • Drug Development: The ethanolamine group in pyrazine derivatives could be leveraged for designing kinase inhibitors or antimicrobial agents, diverging from the carcinogenic pathways of nitrofurans.
  • Structural Optimization: Comparative data suggest that replacing furan with pyrazine may reduce carcinogenicity while retaining bioactivity, a hypothesis requiring experimental validation.

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